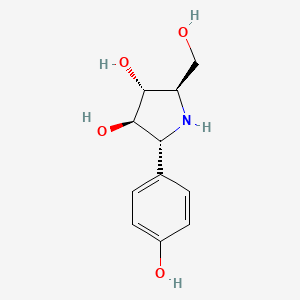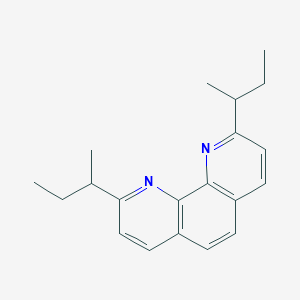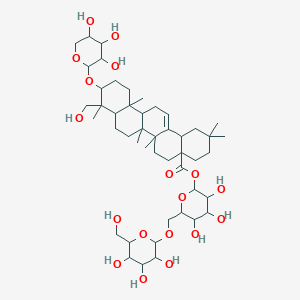
Asperosaponin VI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Asperosaponin VI is a natural product found in Medicago polymorpha, Fatsia japonica, and other organisms with data available.
Scientific Research Applications
Bone Health and Osteoporosis : Asperosaponin VI promotes bone marrow stromal cell osteogenic differentiation through the PI3K/AKT signaling pathway, suggesting its potential in treating osteoporosis (Ke et al., 2016). Additionally, it induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway, further underlining its importance in bone health and potential anti-osteoporosis applications (Niu et al., 2022).
Cardioprotection : Asperosaponin VI has shown protective roles in acute myocardial infarction in rats, suggesting its usefulness in cardiac health (Li et al., 2010). Moreover, it ameliorates depressive-like behaviors induced by chronic mild stress in mice and has implications in restoring hippocampal synaptic plasticity, which is critical for mental health (Jiang et al., 2021).
Wound Healing : Asperosaponin VI also promotes angiogenesis and accelerates wound healing in rats, highlighting its potential in tissue repair and therapeutic applications for wound treatment (Wang et al., 2017).
Metabolic Disorders : It has been studied for its lipid-lowering effect in mice with non-alcoholic fatty liver disease, indicating its potential in managing metabolic disorders (Guang-ru, 2014).
Miscellaneous Applications : Asperosaponin VI has been investigated for various other potential therapeutic applications, including enhancing orthodontic tooth movement in rats and promoting human mesenchymal stem cell differentiation into nucleus pulposus-like cells, which could have implications in dental and spinal health, respectively (Ma et al., 2020), (Niu et al., 2021).
properties
Product Name |
Asperosaponin VI |
|---|---|
Molecular Formula |
C47H76O18 |
Molecular Weight |
929.1 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3 |
InChI Key |
CCRXMHCQWYVXTE-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
synonyms |
3-O-glucopyranosyl-1-2-arabinopyranosyl-3-norolean-12,20(29)-dien-28-oic acid-28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester akebia saponin D asperosaponin VI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



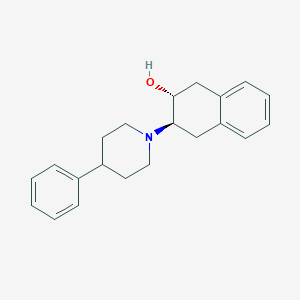
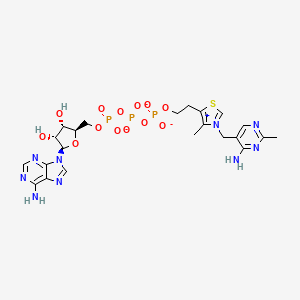
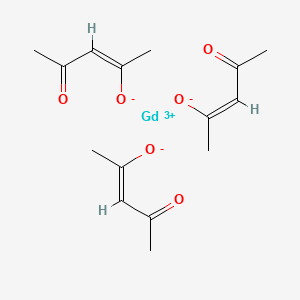


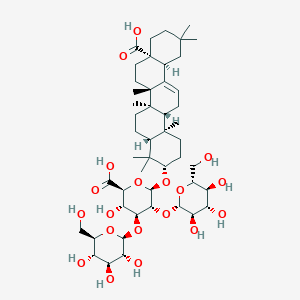

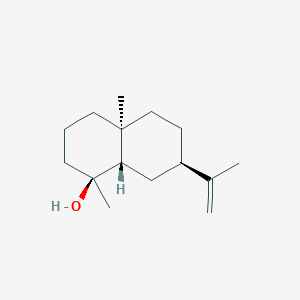
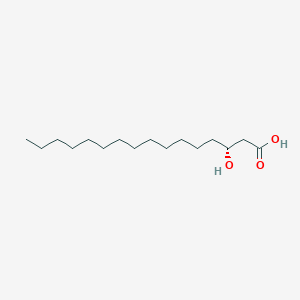

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
